5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system, and a substituted phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Cyclization to form the pyrazolo[3,4-d]pyrimidine core: This step involves the condensation of the pyrazole intermediate with a suitable aldehyde or ketone, followed by cyclization under reflux conditions.
Introduction of the amino group:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify optimal reaction conditions, as well as the use of continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, resulting in the desired biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 5-Amino-1-(3-bromo-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 5-Amino-1-(3-iodo-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Uniqueness
The presence of the fluoro substituent in 5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one imparts unique properties to the compound, such as increased lipophilicity and enhanced binding affinity to certain biological targets. This makes it a valuable compound for various applications compared to its halogen-substituted analogs.
Properties
Molecular Formula |
C12H10FN5O |
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Molecular Weight |
259.24 g/mol |
IUPAC Name |
5-amino-1-(3-fluoro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H10FN5O/c1-7-2-3-8(4-10(7)13)18-11-9(5-16-18)12(19)17(14)6-15-11/h2-6H,14H2,1H3 |
InChI Key |
DZVZNNJRERYYKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)N)F |
Origin of Product |
United States |
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